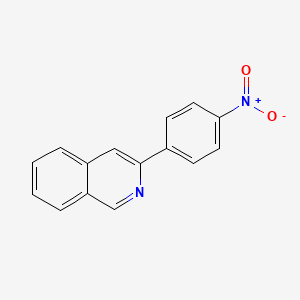
2-Benzyl-1,3,5-trimethyl-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl-1,3,5-trimethyl-4-nitrobenzene is an aromatic compound characterized by a benzene ring substituted with a benzyl group, three methyl groups, and a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-1,3,5-trimethyl-4-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 2-benzyl-1,3,5-trimethylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts alkylation to introduce the benzyl group, followed by nitration to add the nitro group. The reaction conditions, such as temperature, concentration of reagents, and reaction time, are optimized to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzyl-1,3,5-trimethyl-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for further functionalization
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Major Products
Oxidation: Produces nitro derivatives with additional oxygen-containing functional groups.
Reduction: Yields amino derivatives.
Substitution: Results in halogenated or other substituted benzene derivatives
Wissenschaftliche Forschungsanwendungen
2-Benzyl-1,3,5-trimethyl-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-Benzyl-1,3,5-trimethyl-4-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the benzyl and methyl groups influence the compound’s reactivity and binding affinity. The pathways involved may include electron transfer processes and interactions with enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trimethyl-1-nitrobenzene: Similar structure but lacks the benzyl group.
2-Benzyl-1,3,5-trimethylbenzene: Similar structure but lacks the nitro group.
2-Benzyl-1,3,5-trimethyl-4-aminobenzene: Similar structure with an amino group instead of a nitro group.
Uniqueness
2-Benzyl-1,3,5-trimethyl-4-nitrobenzene is unique due to the presence of both the benzyl and nitro groups, which confer distinct chemical properties and reactivity. This combination allows for diverse applications and makes it a valuable compound for research and industrial purposes .
Eigenschaften
| 110354-27-3 | |
Molekularformel |
C16H17NO2 |
Molekulargewicht |
255.31 g/mol |
IUPAC-Name |
2-benzyl-1,3,5-trimethyl-4-nitrobenzene |
InChI |
InChI=1S/C16H17NO2/c1-11-9-12(2)16(17(18)19)13(3)15(11)10-14-7-5-4-6-8-14/h4-9H,10H2,1-3H3 |
InChI-Schlüssel |
OSHLWSQYKRBPAU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1CC2=CC=CC=C2)C)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,4'-[(4-Hydroxyphenyl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14337315.png)

![2,6-Diphenylbicyclo[3.3.1]nona-2,6-diene](/img/structure/B14337357.png)

![2-[(Oxiran-2-yl)methoxy]ethyl [2-(ethenyloxy)ethyl]carbamate](/img/structure/B14337399.png)
![1H-Benzimidazol-2-amine, N-[2-(1H-imidazol-4-yl)ethyl]-](/img/structure/B14337402.png)
